molecular formula C24H20OP2 B14167024 Phosphine, diphenyl-(diphenylphosphinyl)- CAS No. 2096-83-5

Phosphine, diphenyl-(diphenylphosphinyl)-

Cat. No.: B14167024
CAS No.: 2096-83-5
M. Wt: 386.4 g/mol
InChI Key: QIBDDIYZBTXUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylphosphinyl chloride can be synthesized by reacting diphenylphosphine oxide with acetyl chloride in the presence of a solvent like tetrahydrofuran. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

In an industrial setting, diphenylphosphinyl chloride is produced by reacting diphenylphosphine with chlorine gas. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Diphenylphosphinyl chloride exerts its effects primarily through its ability to form strong bonds with nucleophiles. This property makes it an effective reagent in various chemical reactions, including the formation of phosphine ligands and peptide coupling agents. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with functional groups such as amines, alcohols, and carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: An organophosphorus compound with the formula C12H11P.

    Diphenylphosphinic acid: Formed through the oxidation of diphenylphosphinyl chloride.

Uniqueness

Diphenylphosphinyl chloride is unique in its ability to act as both a nucleophile and an electrophile, making it versatile in various chemical reactions. Its stability and reactivity make it a valuable reagent in both research and industrial applications .

Properties

CAS No.

2096-83-5

Molecular Formula

C24H20OP2

Molecular Weight

386.4 g/mol

IUPAC Name

diphenylphosphoryl(diphenyl)phosphane

InChI

InChI=1S/C24H20OP2/c25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H

InChI Key

QIBDDIYZBTXUDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.